molecular formula C18H12ClIN2O3 B4085496 N-(2-{[(3-chlorophenyl)amino]carbonyl}-4-iodophenyl)-2-furamide

N-(2-{[(3-chlorophenyl)amino]carbonyl}-4-iodophenyl)-2-furamide

Cat. No. B4085496
M. Wt: 466.7 g/mol
InChI Key: CXQUFLNIKBQGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(3-chlorophenyl)amino]carbonyl}-4-iodophenyl)-2-furamide, also known as CICF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of furamide derivatives and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

N-(2-{[(3-chlorophenyl)amino]carbonyl}-4-iodophenyl)-2-furamide has been studied for its potential applications in the development of new drugs. It has been found to exhibit potent anti-inflammatory and anti-tumor activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.

Mechanism of Action

The mechanism of action of N-(2-{[(3-chlorophenyl)amino]carbonyl}-4-iodophenyl)-2-furamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities. It has also been shown to have antimicrobial properties. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-{[(3-chlorophenyl)amino]carbonyl}-4-iodophenyl)-2-furamide is its potent anti-inflammatory and anti-tumor activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of N-(2-{[(3-chlorophenyl)amino]carbonyl}-4-iodophenyl)-2-furamide. One area of research is the development of new drugs based on this compound that exhibit improved solubility and bioavailability. Another area of research is the study of the mechanism of action of this compound in the treatment of neurodegenerative diseases. In addition, further studies are needed to fully understand the antimicrobial properties of this compound and its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

N-[2-[(3-chlorophenyl)carbamoyl]-4-iodophenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClIN2O3/c19-11-3-1-4-13(9-11)21-17(23)14-10-12(20)6-7-15(14)22-18(24)16-5-2-8-25-16/h1-10H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQUFLNIKBQGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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